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molecular formula C11H8Cl2N2O B3050434 3-Pyridinamine, 6-(3,4-dichlorophenoxy)- CAS No. 25935-30-2

3-Pyridinamine, 6-(3,4-dichlorophenoxy)-

Cat. No. B3050434
M. Wt: 255.1 g/mol
InChI Key: VISQAAUSWBVTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04371537

Procedure details

The 2-(3,4-dichlorophenoxy)-5-nitropyridine described above was divided into 4 portions of 23.7 g each, and each portion was then hydrogenated in absolute ethanol employing a palladium catalyst as well known in the art. After removal of the catalyst, the ethanol filtrates were combined and evaporated to dryness. The residue which remained was diluted with isopropyl alcohol and hexane and then chilled. The resulting solid was collected by filtration and vacuum dried to give 70.8 g of 2-(3,4-dichlorophenoxy)-5-pyridinamine as a rose colored powder, m.p. 78°-79.3° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1>C(O)C.[Pd]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=CC1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue which remained was diluted with isopropyl alcohol and hexane
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=NC=C(C=C2)N)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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